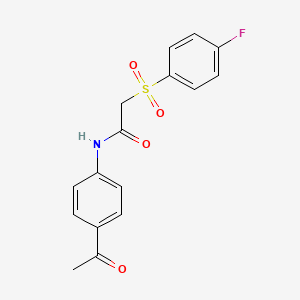

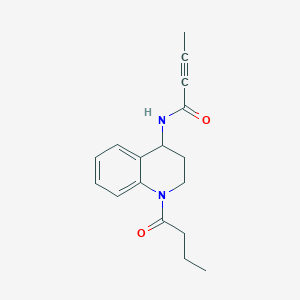

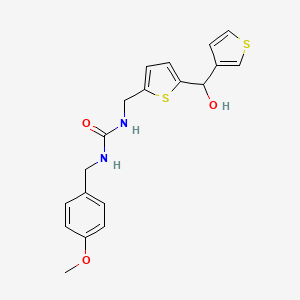

![molecular formula C17H17ClN2 B2616393 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215456-47-5](/img/structure/B2616393.png)

1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . Due to their unique structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Cyclization Reactions : Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, including derivatives related to 1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride, to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. This study highlights the compound's utility in synthesizing complex heterocyclic structures, crucial in pharmaceutical chemistry and organic synthesis (Partridge & Smith, 1973).

Enantioselective Synthesis : A study by Abecassis, Gibson, and Martín-Fontecha (2009) demonstrated the use of allyl ethers in the highly enantioselective functionalization of benzylic alcohols, leading to the synthesis of enantioenriched imidazole alcohols. This research is significant for the development of chiral molecules, which are essential in medicinal chemistry (Abecassis et al., 2009).

Corrosion Inhibition

- Copper Corrosion Inhibition : The efficiency of imidazole derivatives, including structures similar to this compound, as corrosion inhibitors for copper in acidic environments was investigated by Gašparac, Martin, and Stupnišek-lisac (2000). Their findings indicated that these compounds effectively inhibit copper corrosion, which is valuable for protecting metal surfaces in industrial applications (Gašparac et al., 2000).

Materials Science

- Polymer Synthesis : Chang et al. (2019) synthesized a new poly(N-allyl-tetrasubstituted imidazole) containing furan rings and benzene ring starting from a monomer similar to this compound. Their study focused on the polymer's luminescence property and thermal stability, suggesting its potential application in heat-resistant and luminescent materials (Chang et al., 2019).

Antimicrobial and Anticancer Research

- Antimicrobial Activity : Sharma et al. (2017) synthesized N-allyl-2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles and evaluated their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. Their research indicates the potential of these compounds in developing new antimicrobial agents (Sharma et al., 2017).

Wirkmechanismus

Imidazoles have a wide range of applications in the field of medicine due to their diverse biological activities. They are used as antifungal, antiprotozoal, and anticancer agents. Some imidazoles also exhibit antibacterial effects on certain Gram-positive cocci bacteria . The mechanism of action of imidazoles generally involves the inhibition of the enzyme 14-alpha demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane . By inhibiting this enzyme, imidazoles disrupt the synthesis of ergosterol, leading to increased cellular permeability and ultimately cell death .

Safety and Hazards

Zukünftige Richtungen

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This field is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2.ClH/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14;/h3-10,12H,1,11H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVGQNJLIDGBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616315.png)

![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)

![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)